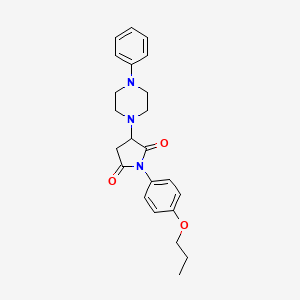
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as PPAP, is a chemical compound that has gained attention in recent years due to its potential applications in the field of neuroscience. PPAP is a synthetic compound that was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic benefits.
作用機序
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is believed to act as a dopamine reuptake inhibitor, meaning that it increases the levels of dopamine in the brain by preventing its reuptake. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By increasing dopamine levels in the brain, 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione may have a positive effect on cognitive function and mood.
Biochemical and Physiological Effects:
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been shown to increase dopamine levels in the prefrontal cortex and striatum of the brain, two areas that are important for cognitive function and motivation. It has also been shown to increase the levels of other neurotransmitters, such as norepinephrine and serotonin, which play a role in mood regulation.
実験室実験の利点と制限
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and specificity for dopamine reuptake inhibition. However, it also has limitations, such as its short half-life and the need for specialized equipment to synthesize and administer the compound.
将来の方向性
There are several future directions for research on 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, including the development of more potent and selective dopamine reuptake inhibitors, the study of 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione's effects on other neurotransmitters and brain regions, and the development of new therapeutic applications for 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in the treatment of neurological disorders.
合成法
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the classical method of organic synthesis and the use of microwave-assisted synthesis. The classical method involves the reaction of 4-propoxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of sodium hydride, followed by the reaction of the resulting compound with 4-phenylpiperazine. The microwave-assisted synthesis method involves the reaction of 4-propoxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of sodium hydride and copper(II) acetate, followed by the reaction of the resulting compound with 4-phenylpiperazine.
科学的研究の応用
3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have a positive effect on cognitive function, memory, and learning in animal models. 3-(4-phenyl-1-piperazinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.
特性
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-2-16-29-20-10-8-19(9-11-20)26-22(27)17-21(23(26)28)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIXHFYAMYCAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231429.png)
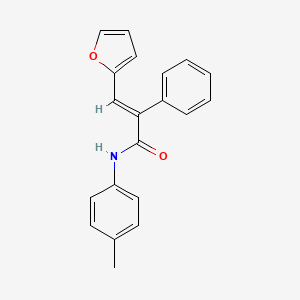
![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)
![1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)
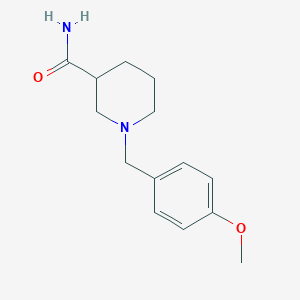
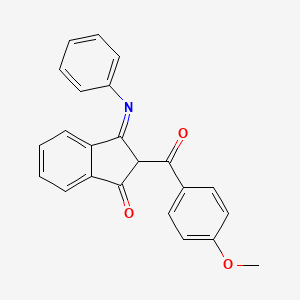
![2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)
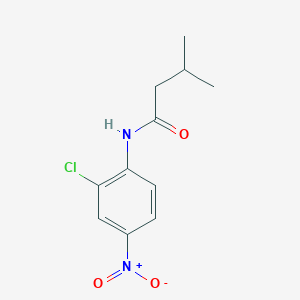



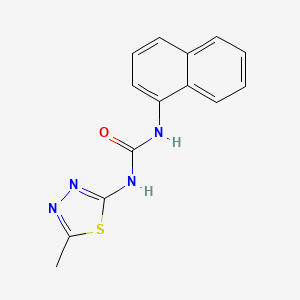
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5231518.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)